

# Stability of Ticarcillin Sodium Solutions: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Ticarcillin sodium*

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An In-depth Technical Guide on the Stability of **Ticarcillin Sodium** Solutions at Various Temperatures for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the stability of **ticarcillin sodium** solutions under different temperature conditions. The information is compiled from various studies and is intended to assist researchers, scientists, and drug development professionals in handling and utilizing ticarcillin solutions for experimental and developmental purposes. The stability of these solutions is a critical factor in ensuring the accuracy and reliability of research outcomes.

## Chemical Stability of Ticarcillin Sodium Solutions

The chemical stability of **ticarcillin sodium** is primarily influenced by temperature, storage duration, and the diluent used for reconstitution. The data presented below summarizes the degradation of ticarcillin over time at refrigerated, room, and frozen temperatures.

## Data Presentation: Quantitative Stability Data

The following tables provide a summary of the chemical stability of **ticarcillin sodium** solutions based on the percentage of the initial concentration remaining over time. A solution is generally considered stable if it retains at least 90% of its initial concentration.

Table 1: Stability of Ticarcillin Disodium in 0.9% NaCl Injection

Storage Temperature	Concentration	Day 3	Day 5	Day 21	Day 30
23°C	3 g/100 mL	93%	86%	-	-
4°C	3 g/100 mL	-	-	>93%	88%

Data sourced from a study on the stability of ticarcillin disodium in AutoDose Infusion System bags[1][2].

Table 2: Stability of Ticarcillin/Clavulanate Potassium IV Infusion Solutions

Diluent	Storage Temperature	24 hours	3 days	7 days	30 days
0.9% NaCl or Lactated Ringer's	Room Temperature (21-24°C)	Stable	-	-	-
0.9% NaCl or Lactated Ringer's	Refrigerated (4°C)	-	-	Stable	-
0.9% NaCl or Lactated Ringer's	Frozen (-18°C)	-	-	-	Stable
5% Dextrose (D5W)	Room Temperature (21-24°C)	Stable	-	-	-
5% Dextrose (D5W)	Refrigerated (4°C)	-	Stable	-	-
5% Dextrose (D5W)	Frozen (-18°C)	-	-	Stable	-

Note: "Stable" indicates that the solution retains a sufficient concentration for clinical or research use as per the source. After freezing, thawed solutions are stable for 8 hours at room temperature and should not be refrozen[3].

Table 3: General Stability of Reconstituted Ticarcillin Solutions

Storage Condition	Duration of Stability
Room Temperature	Up to 24 hours[4][5]
Refrigerated	Up to 72 hours[6]
Frozen	Up to 3 months[7]

## Experimental Protocols

The following sections detail the typical methodologies employed in the assessment of **ticarcillin sodium** solution stability.

### Chemical Stability Assessment

Objective: To determine the concentration of ticarcillin over time under various storage conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the chemical stability of ticarcillin due to its ability to separate the parent drug from its degradation products[1][2][7].

Protocol:

- Sample Preparation:
  - Reconstitute **ticarcillin sodium** powder with the desired diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water, or Sterile Water for Injection) to a known concentration.
  - Aseptically transfer the solution into sterile containers (e.g., polypropylene syringes, EVA infusion bags).

- Prepare triplicate samples for each storage condition (e.g., 4°C, 23°C, -20°C).
- Protect samples from light throughout the study.
- Storage:
  - Store the prepared samples at the designated temperatures.
  - At specified time points (e.g., 0, 24, 48, 72 hours for room temperature and refrigerated samples; weekly or bi-weekly for frozen samples), withdraw an aliquot from each sample for analysis.
- HPLC Analysis:
  - Instrumentation: A standard HPLC system equipped with a UV detector.
  - Mobile Phase: A suitable buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the separation of ticarcillin from its degradation products.
  - Column: A reversed-phase C18 column is typically used.
  - Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
  - Detection: The UV detector is set to a wavelength where ticarcillin exhibits maximum absorbance.
  - Quantification: A standard curve is generated using solutions of known ticarcillin concentrations. The concentration of ticarcillin in the stability samples is determined by comparing their peak areas to the standard curve.
- Data Analysis:
  - The percentage of the initial ticarcillin concentration remaining at each time point is calculated.
  - The time at which the concentration drops below 90% of the initial concentration ( $t_{90}$ ) is often used to define the stability period.

## Physical Stability Assessment

Objective: To evaluate changes in the physical appearance of the ticarcillin solution over time.

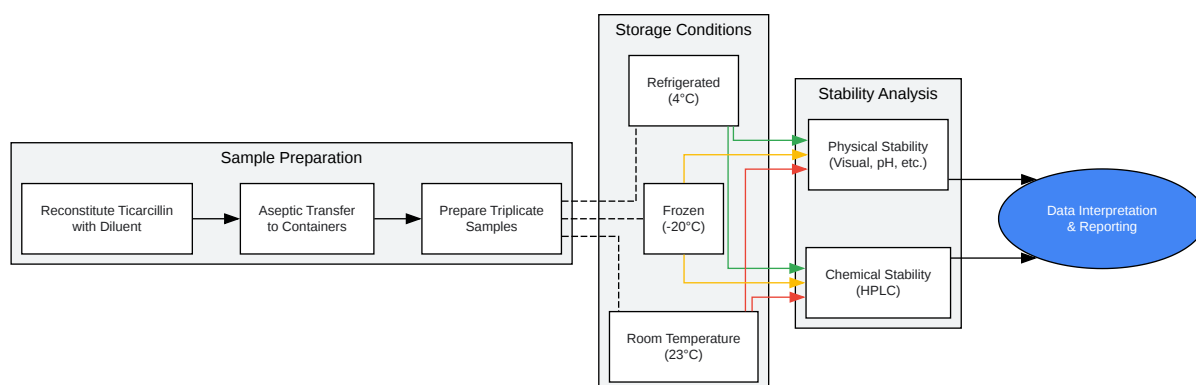
Methodology: Visual inspection and instrumental analysis are used to assess physical stability.

Protocol:

- Visual Inspection:
  - At each time point, visually inspect the samples against a black and white background for any signs of precipitation, color change, or haze.
- Turbidity Measurement:
  - Use a turbidimeter to quantitatively measure the turbidity of the solution. An increase in turbidity may indicate the formation of insoluble degradation products or microbial growth.
- Particulate Matter Analysis:
  - Employ a light obscuration particle count test to determine the number and size of sub-visible particles in the solution. This is a critical test for parenteral solutions.
- pH Measurement:
  - Measure the pH of the solution at each time point. A significant change in pH can indicate chemical degradation.

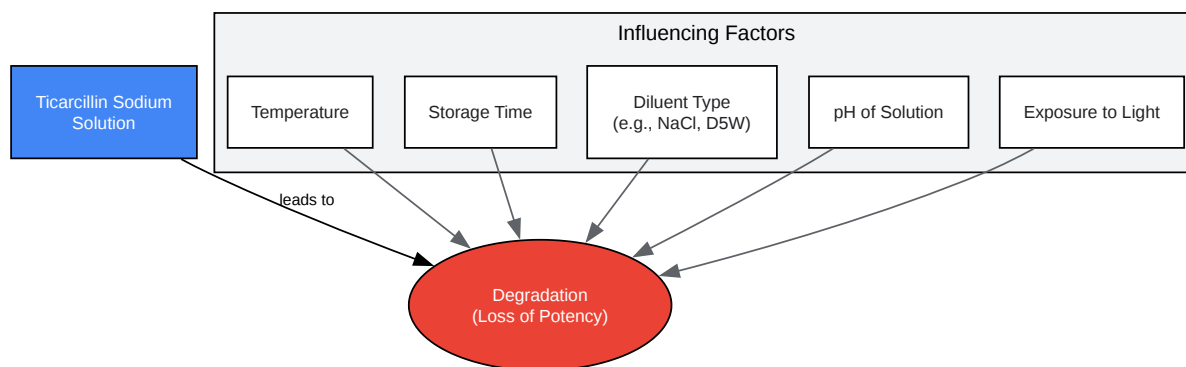
## Mandatory Visualization

The following diagrams illustrate key processes related to the stability testing of **ticarcillin sodium** solutions.



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Caption: Workflow for **Ticarcillin Sodium** Solution Stability Testing.



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Caption: Key Factors Influencing **Ticarcillin Sodium** Solution Stability.

## Conclusion

The stability of **ticarcillin sodium** solutions is highly dependent on temperature, the choice of diluent, and the duration of storage. For short-term storage, refrigeration at 4°C is generally recommended to maintain chemical and physical stability. Room temperature storage is suitable for very short periods, typically not exceeding 24 hours. For long-term storage, freezing at -18°C or below can preserve the integrity of the solution for extended periods. It is imperative for researchers and drug development professionals to adhere to appropriate storage conditions and to verify the stability of their specific **ticarcillin sodium** solutions, particularly when used in sensitive assays or as a reference standard. The methodologies outlined in this guide provide a framework for conducting such stability assessments.

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